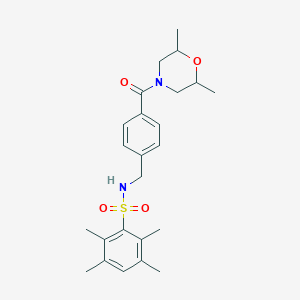

N-(4-(2,6-dimethylmorpholine-4-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide

Description

N-(4-(2,6-Dimethylmorpholine-4-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide is a sulfonamide derivative featuring a 2,6-dimethylmorpholine moiety linked via a carbonyl group to a benzylamine scaffold, which is further attached to a heavily methylated benzenesulfonamide group.

Properties

IUPAC Name |

N-[[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl]-2,3,5,6-tetramethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4S/c1-15-11-16(2)20(6)23(19(15)5)31(28,29)25-12-21-7-9-22(10-8-21)24(27)26-13-17(3)30-18(4)14-26/h7-11,17-18,25H,12-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAJHUMQKGRMFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,6-dimethylmorpholine-4-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves multiple steps:

Formation of the Morpholine Derivative: The starting material, 2,6-dimethylmorpholine, is synthesized through the reaction of 2,6-dimethylphenol with ethylene oxide in the presence of a base.

Carbamoylation: The morpholine derivative is then reacted with 4-(chloromethyl)benzoyl chloride to form the intermediate 4-(2,6-dimethylmorpholine-4-carbonyl)benzyl chloride.

Sulfonamide Formation: The final step involves the reaction of the intermediate with 2,3,5,6-tetramethylbenzenesulfonamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,6-dimethylmorpholine-4-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Potential use in the study of enzyme inhibition due to its structural similarity to known inhibitors.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-(2,6-dimethylmorpholine-4-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s key distinguishing feature is the 2,6-dimethylmorpholine-4-carbonyl-benzyl group, which differentiates it from other sulfonamide analogs. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison of Sulfonamide Derivatives

*Calculated based on molecular formula.

Physicochemical Properties

- Target Compound : The morpholine ring introduces polarity due to its oxygen atom, likely enhancing water solubility compared to purely aromatic analogs. The tetramethylbenzenesulfonamide group contributes to hydrophobicity, creating a balance that may improve membrane permeability.

- N-(3,4-Difluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide : Fluorine substituents increase electronegativity and metabolic stability but reduce solubility compared to the morpholine-containing target compound.

Spectroscopic Characterization

- IR Spectroscopy : The target compound’s morpholine carbonyl group would show a C=O stretch near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in . The absence of C=S (1243–1258 cm⁻¹) and presence of sulfonamide S=O (1130–1160 cm⁻¹) would differentiate it from triazole-thiones .

- NMR : The tetramethylbenzenesulfonamide group would exhibit four singlet methyl peaks in ¹H-NMR (δ 2.3–2.6 ppm), while the morpholine protons would resonate as multiplets (δ 3.4–4.0 ppm) .

Biological Activity

N-(4-(2,6-dimethylmorpholine-4-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound with potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, pharmacological effects, and structure-activity relationships.

Chemical Structure and Properties

The compound's structure features a morpholine ring substituted with dimethyl groups and a benzenesulfonamide moiety , which is significant for its biological interactions. The molecular formula is , and its molecular weight is approximately 402.56 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The morpholine and sulfonamide groups can facilitate binding to enzyme active sites, potentially inhibiting their activity.

- Receptor Binding : The structural features allow for interaction with specific receptors, influencing signaling pathways.

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies on related morpholine derivatives have shown significant anticonvulsant effects in animal models by enhancing GABAergic activity and inhibiting GABA transaminase .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. A study demonstrated that derivatives containing the morpholine moiety displayed moderate to good antifungal activity against various fungi. Specifically, compounds with the cis configuration of the dimethylmorpholine moiety showed superior activity compared to their trans counterparts .

Case Studies and Research Findings

- Anticonvulsant Study :

-

Antifungal Study :

- Objective : To assess the antifungal efficacy of synthesized derivatives.

- Methodology : Tested against plant pathogenic fungi at varying concentrations.

- Results : Compound with a 4-bromine-substituted phenyl group exhibited an EC50 value of 23.87 μmol/L against Valsa mali, indicating strong antifungal activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Morpholine Substitution : The position and type of substituents on the morpholine ring significantly affect both enzyme inhibition and receptor affinity.

- Sulfonamide Group : Modifications in the sulfonamide structure can enhance binding efficiency and selectivity towards targeted enzymes or receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.